molecular formula C16H14BrN3O B12120262 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide

Cat. No.: B12120262
M. Wt: 344.21 g/mol
InChI Key: VLDXWUUAMYVLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as KOH . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include cyanogen bromide, aromatic aldehydes, and various bases and acids . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide can be compared with other benzimidazole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide

InChI

InChI=1S/C16H14BrN3O/c17-12-6-2-1-5-11(12)16(21)18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)

InChI Key

VLDXWUUAMYVLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.